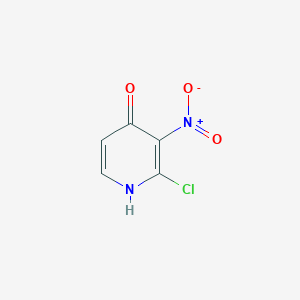
2-氯-3-硝基吡啶-4-醇
描述
2-Chloro-3-nitropyridin-4-OL is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-nitropyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-nitropyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硝基吡啶衍生物的合成
2-氯-3-硝基吡啶-4-醇: 是合成各种硝基吡啶衍生物的关键中间体。 这些衍生物由于其潜在的生物活性,在医药和农药的开发中至关重要 .
卤代氨基吡啶的前体
该化合物作为制备卤代氨基吡啶的前体,在更复杂的有机分子合成中具有价值。 这些卤代化合物可用于进一步的化学转化 .
有机化学研究
在有机化学中,2-氯-3-硝基吡啶-4-醇用于研究各种化学反应和过程。 它在理解芳香杂环中氯基和硝基的行为方面特别有用 .
非线性光学 (NLO) 应用
2-氯-3-硝基吡啶-4-醇的结构特性使其成为非线性光学应用研究的候选者。 NLO 材料对于开发新型激光器、光开关和其他光子器件非常重要 .
有机单晶的开发
研究人员利用2-氯-3-硝基吡啶-4-醇来生长有机单晶。 这些晶体因其热学、线性光学和非线性光学特性而受到研究,这些特性对于各种电子和光电子应用至关重要 .
替代亲核取代 (VNS) 反应
该化合物参与替代亲核取代反应,这是一种将官能团引入芳香化合物的方法。 这在合成具有特定性质的复杂分子中特别有用 .
药物研究
2-氯-3-硝基吡啶-4-醇: 在药物研究中用于开发新药。 其化学结构允许创建具有潜在治疗效果的化合物 .
材料科学
在材料科学中,该化合物的性质被用来创造具有特定特性的材料。 其在各种条件下的反应性和稳定性使其成为该领域研究的宝贵物质 .
作用机制
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-3-nitropyridin-4-ol belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been used to synthesize a variety of compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, but specific information for 2-Chloro-3-nitropyridin-4-OL is currently unavailable .
Result of Action
Nitropyridines are known to be involved in a variety of chemical reactions, suggesting that they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-Chloro-3-nitropyridin-4-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as a substrate for enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The interactions between 2-Chloro-3-nitropyridin-4-OL and these enzymes are typically characterized by the formation of enzyme-substrate complexes, leading to the subsequent metabolism of the compound.
Cellular Effects
The effects of 2-Chloro-3-nitropyridin-4-OL on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . For example, 2-Chloro-3-nitropyridin-4-OL can modulate the expression of genes involved in the antioxidant response, thereby affecting cellular metabolism and homeostasis. Additionally, it may impact cell viability and proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, 2-Chloro-3-nitropyridin-4-OL exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as those in the cytochrome P450 family . This inhibition can lead to alterations in the metabolism of other compounds and affect cellular detoxification processes. Additionally, 2-Chloro-3-nitropyridin-4-OL can bind to DNA and proteins, potentially causing changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-nitropyridin-4-OL can change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade under prolonged exposure to light or heat . Long-term studies have shown that 2-Chloro-3-nitropyridin-4-OL can have sustained effects on cellular function, including persistent changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-nitropyridin-4-OL vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage level triggers significant biological responses, including alterations in metabolic pathways and cellular damage.
Metabolic Pathways
2-Chloro-3-nitropyridin-4-OL is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. These metabolic processes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-nitropyridin-4-OL is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Chloro-3-nitropyridin-4-OL can affect its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-3-nitropyridin-4-OL is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
2-chloro-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJVVCCIZKLJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671914 | |
| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629655-23-8 | |
| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)


![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)
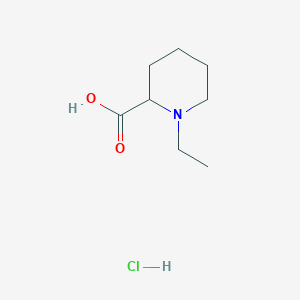
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
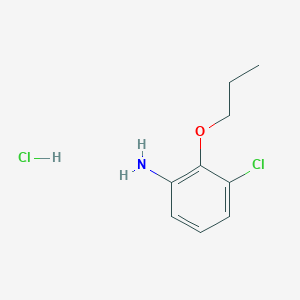
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
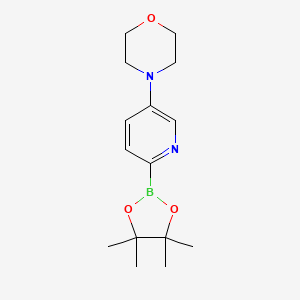

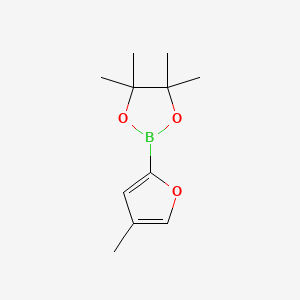
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)
